tert-butyl (2S,6S)-4-hydroxy-2,6-dimethyl-piperidine-1-carboxylate tert-butyl (2S,6S)-4-hydroxy-2,6-dimethyl-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20534139
InChI: InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-/m0/s1
SMILES:
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

tert-butyl (2S,6S)-4-hydroxy-2,6-dimethyl-piperidine-1-carboxylate

CAS No.:

Cat. No.: VC20534139

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S,6S)-4-hydroxy-2,6-dimethyl-piperidine-1-carboxylate -

Specification

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl (2S,6S)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-/m0/s1
Standard InChI Key RNQIRWQBYRTJPG-IUCAKERBSA-N
Isomeric SMILES C[C@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)O
Canonical SMILES CC1CC(CC(N1C(=O)OC(C)(C)C)C)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

tert-Butyl (2S,6S)-4-hydroxy-2,6-dimethyl-piperidine-1-carboxylate is defined by its IUPAC name, which explicitly denotes its stereochemistry: the (2S,6S) configuration ensures that the methyl groups at positions 2 and 6 are in the cis orientation relative to the piperidine ring. The hydroxyl group at position 4 introduces a polar functional group, enabling participation in hydrogen bonding and further chemical modifications. The Boc group provides steric protection to the nitrogen atom, a common strategy in peptide synthesis and intermediate stabilization .

Key identifiers include:

  • CAS Numbers: 2987770-40-9 (Ambeed), 2437257-30-0 (Calpac Labs)

  • Molecular Formula: C12H23NO3\text{C}_{12}\text{H}_{23}\text{NO}_3

  • Molecular Weight: 229.32 g/mol

  • SMILES: C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)O\text{C}[C@@H]1\text{CC}(C[C@@H](N1C(=O)OC(C)(C)C)C)\text{O}

  • InChIKey: RNQIRWQBYRTJPG-IUCAKERBSA-N

The variability in CAS numbers across suppliers likely reflects differences in isomeric registration or database entries, underscoring the importance of verifying stereochemical details during procurement.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via selective oxidation or reduction of precursor piperidine derivatives. One plausible route involves the reduction of tert-butyl (2S,6S)-2,6-dimethyl-4-oxo-piperidine-1-carboxylate , where the 4-keto group is converted to a hydroxyl group using reducing agents such as sodium borohydride or catalytic hydrogenation. This approach preserves the stereochemical integrity of the (2S,6S) configuration while introducing the desired hydroxyl functionality .

Alternative methods may employ asymmetric synthesis techniques, such as chiral auxiliary-mediated cyclization or enzymatic resolution, to achieve high enantiomeric excess. For example, the patent literature describes the use of polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for oxidizing secondary alcohols to ketones , though this method is more relevant to related intermediates.

Purification and Characterization

Purification is commonly achieved via column chromatography or recrystallization, yielding products with ≥97% purity . Analytical characterization employs nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural and stereochemical fidelity.

Applications in Pharmaceutical Research

Role as a Chiral Building Block

The compound’s rigid piperidine scaffold and stereogenic centers make it invaluable in synthesizing pharmacologically active molecules. Notably, piperidine derivatives are prevalent in HMG-CoA reductase inhibitors (statins), which are first-line therapies for hypercholesterolemia . For instance, the compound may serve as an intermediate in the synthesis of pitavastatin or rosuvastatin, where chirality is critical for biological activity .

Drug Discovery and Development

In medicinal chemistry, the Boc-protected amine facilitates selective deprotection under mild acidic conditions, enabling sequential functionalization of the piperidine ring. The hydroxyl group at position 4 can undergo further derivatization, such as esterification or glycosylation, to modulate solubility and bioavailability .

SupplierCatalog IDPurityCAS NumberPackage Size
Suzhou ARTK MedchemVC20534139≥97%2987770-40-9Custom
PharmaBlock SciencesN/A≥97%2987770-40-9Bulk
Calpac Labs ALA-T633086≥97%2437257-30-0250 mg

Pricing and availability vary by quantity, with bulk orders typically requiring extended lead times .

Physicochemical Properties and Analytical Characterization

Physical Properties

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in dichloromethane

  • Storage: Recommended at 2–8°C under inert atmosphere

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